1-(2-Bromophenyl)butan-2-amine
Description
Contextualization within the Landscape of Substituted Butanamines and Haloaryl Compounds
1-(2-Bromophenyl)butan-2-amine belongs to the broad class of substituted butanamines, which are characterized by a four-carbon chain with an amino group. The position of the amino group on the second carbon (butan-2-amine) introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images or enantiomers. This chirality is a significant feature, as the biological activity of chiral molecules can differ substantially between enantiomers.
Furthermore, the presence of a 2-bromophenyl group places this compound in the category of haloaryl compounds. Aryl halides, particularly those containing bromine, are versatile intermediates in organic synthesis. The bromine atom can be replaced or can participate in various coupling reactions, allowing for the construction of more complex molecular architectures. The ortho substitution pattern (the bromo and the butyl-2-amine groups being on adjacent carbons of the phenyl ring) can introduce specific steric and electronic effects that influence the molecule's reactivity and conformational preferences.
The combination of these two structural motifs—a chiral amine and a reactive haloaryl group—makes this compound a compelling subject for synthetic and medicinal chemistry research.
Academic Rationale for Investigating the Chemical Compound's Synthesis, Reactivity, and Interactions
The academic interest in this compound is driven by several key factors:
Synthetic Utility: The compound serves as a potential building block for the synthesis of more complex molecules. The primary amine functionality can be readily modified, and the bromo-substituted phenyl ring is a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Medicinal Chemistry Research: Phenylalkylamine scaffolds are prevalent in many biologically active compounds and pharmaceuticals. The specific substitution pattern of this compound could lead to novel interactions with biological targets. Researchers may investigate this compound as a precursor or analog to explore structure-activity relationships (SAR) in the development of new therapeutic agents.
Chirality and Stereoselective Synthesis: The presence of a stereocenter invites research into enantioselective synthetic methods to produce single enantiomers. nih.gov The development of such methods is a significant area of modern organic chemistry, as the biological effects of a chiral drug are often associated with only one of its enantiomers.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C10H14BrN |
| Molecular Weight | 228.13 g/mol |
| Chiral Center | Carbon-2 of the butane (B89635) chain |
| Key Functional Groups | Primary Amine, Bromo-Aryl |
Historical Development and Emerging Trends in Research Pertaining to the Chemical Compound
While specific historical milestones for this compound are not extensively documented in mainstream chemical literature, its development can be contextualized within the broader history of related compounds. The synthesis of phenylisopropylamines, such as amphetamine, dates back to the late 19th century. Research into halogenated derivatives of these compounds has been a continuous area of investigation, driven by the desire to modulate their chemical properties and biological activities.
Emerging trends in research related to this and similar compounds are likely to focus on:
Asymmetric Synthesis: The development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure this compound. This could involve chiral catalysts or auxiliaries.
Cross-Coupling Reactions: The use of the 2-bromophenyl moiety in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to generate a diverse library of derivatives for biological screening. nih.gov
Novel Bioactive Scaffolds: The incorporation of the this compound framework into larger molecules to explore new therapeutic possibilities.
Structure
3D Structure
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
1-(2-bromophenyl)butan-2-amine |
InChI |
InChI=1S/C10H14BrN/c1-2-9(12)7-8-5-3-4-6-10(8)11/h3-6,9H,2,7,12H2,1H3 |
InChI Key |
ZBDCBONPLNNBMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1Br)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Approaches for 1 2 Bromophenyl Butan 2 Amine
Stereoselective Synthesis of Enantiomers and Diastereomers
The presence of a stereocenter at the C2 position of the butyl chain necessitates the use of stereoselective methods to obtain enantiomerically pure forms of 1-(2-bromophenyl)butan-2-amine. These methods are crucial for investigating the specific properties and potential applications of each enantiomer.
Asymmetric Catalysis for Enantiocontrol
Asymmetric catalysis stands as a powerful tool for establishing chirality, offering routes to specific enantiomers through the use of chiral catalysts.
Chiral Ligands in Metal-Catalyzed Reactions: While direct asymmetric synthesis of this compound is not extensively documented, analogous transformations provide a blueprint. For instance, the synthesis of chiral amines often employs transition metal catalysts (e.g., rhodium, iridium, ruthenium) complexed with chiral phosphine (B1218219) ligands. These catalysts can facilitate asymmetric hydrogenation of prochiral enamines or imines, precursors to the target amine. The choice of ligand is critical for achieving high enantioselectivity.
Organocatalysis: Chiral phosphoric acids, thioureas, and other organocatalysts can be employed to activate imines towards nucleophilic attack in a stereocontrolled manner. An organocatalytic asymmetric reduction of a suitable imine precursor derived from 1-(2-bromophenyl)butan-2-one (B1526087) would be a viable strategy to access the desired chiral amine.
Diastereoselective Synthesis via Chiral Auxiliaries or Substrate-Controlled Approaches
Diastereoselective strategies involve the temporary incorporation of a chiral auxiliary to guide the formation of the new stereocenter.
Chiral Auxiliaries: A common approach involves reacting a prochiral ketone, 1-(2-bromophenyl)butan-2-one, with a chiral auxiliary to form a chiral imine or enamine. Subsequent diastereoselective reduction of this intermediate, followed by removal of the auxiliary, would yield the enantiomerically enriched amine. The steric and electronic properties of the auxiliary direct the approach of the reducing agent to one face of the C=N double bond.
Substrate-Controlled Approaches: In some cases, existing stereocenters in a molecule can direct the stereochemical outcome of a new stereocenter's formation. beilstein-journals.orgbeilstein-journals.orgnih.gov While this compound itself lacks a directing group, this strategy is paramount in the synthesis of more complex molecules containing this moiety. beilstein-journals.orgbeilstein-journals.orgnih.gov For example, if a chiral center were present elsewhere in a more complex starting material, it could influence the stereoselectivity of the amine's introduction. beilstein-journals.orgbeilstein-journals.orgnih.gov
| Strategy | Description | Key Components | Typical Outcome |
| Asymmetric Catalysis | Utilizes a small amount of a chiral catalyst to generate a large amount of a single enantiomer. | Chiral metal complexes (e.g., with BINAP, DuPhos), Organocatalysts (e.g., chiral phosphoric acids). | High enantiomeric excess (ee). |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Evans auxiliaries, SAMP/RAMP hydrazones. | High diastereomeric excess (de), which translates to high ee after auxiliary removal. |
| Substrate Control | An existing chiral center in the starting material dictates the stereochemistry of a newly formed stereocenter. beilstein-journals.orgbeilstein-journals.orgnih.gov | A molecule with pre-existing stereocenters. | Diastereoselective formation of a new stereocenter. nih.govnih.gov |
Enantiomeric Resolution Techniques for Optical Purity Enhancement
When a racemic mixture of this compound is synthesized, resolution techniques can be employed to separate the enantiomers.
Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid). libretexts.org The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org Subsequent treatment of the separated diastereomeric salts with a base regenerates the individual enantiomers of the amine. libretexts.org
Enzymatic Kinetic Resolution: Lipases are enzymes that can selectively acylate one enantiomer of a racemic amine at a much faster rate than the other. researchgate.netntnu.nonih.gov This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated. researchgate.netntnu.nonih.gov This technique is known for its high enantioselectivity under mild reaction conditions. researchgate.netntnu.nonih.gov
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate the enantiomers of this compound. ntnu.no This analytical technique can also be scaled up for preparative separations to obtain enantiomerically pure samples. ntnu.no
Metal-Catalyzed Cross-Coupling Strategies for Constructing the Carbon Skeleton and Aryl-Amine Bonds
Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Buchwald-Hartwig Amination for Aryl-Nitrogen Linkages
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is particularly useful for synthesizing aryl amines from aryl halides. wikipedia.orglibretexts.orgrug.nl
In the context of synthesizing derivatives of this compound, the Buchwald-Hartwig amination could be envisioned in several ways. For instance, if a precursor containing a different leaving group on the phenyl ring were available, this reaction could be used to introduce the amine functionality. More commonly, the existing amine could be coupled with another aryl halide to form more complex diarylamines. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgnih.gov The choice of ligand is crucial for the reaction's success and can range from monodentate to bulky biaryl phosphine ligands. wikipedia.orgrug.nl
| Component | Function | Examples |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ nih.gov |
| Phosphine Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | BINAP, DPPF, XPhos, t-BuXPhos wikipedia.orgnih.gov |
| Base | Promotes the deprotonation of the amine and facilitates the reductive elimination step. | NaOt-Bu, K₂CO₃, Cs₂CO₃ nih.gov |
| Solvent | Provides the medium for the reaction. | Toluene, Dioxane |
The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org
Suzuki and Other Carbon-Carbon Coupling Reactions Utilizing the Bromophenyl Moiety
The bromine atom on the phenyl ring of this compound serves as a handle for various carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. nih.govnih.govlibretexts.org
The Suzuki coupling involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. libretexts.orgresearchgate.net By employing the Suzuki coupling, the 2-bromophenyl group of the title compound can be coupled with various aryl, heteroaryl, or vinyl boronic acids to generate a diverse library of derivatives.
| Parameter | Description |
| Aryl Halide | The electrophilic coupling partner (in this case, the 2-bromophenyl group). |
| Organoboron Reagent | The nucleophilic coupling partner. youtube.com |
| Palladium Catalyst | Facilitates the cross-coupling (e.g., Pd(PPh₃)₄, Pd(OAc)₂). |
| Base | Activates the organoboron reagent (e.g., K₂CO₃, NaOH, K₃PO₄). youtube.com |
| Solvent System | Typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O). |
The catalytic cycle of the Suzuki reaction involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.
Biocatalytic Synthesis and Enzymatic Transformations
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions. Enzymes, acting as natural catalysts, can facilitate complex transformations with remarkable precision, often outperforming traditional chemical methods. For the synthesis of chiral amines like this compound, enzymatic strategies provide elegant solutions for establishing the desired stereochemistry.
The direct asymmetric synthesis of chiral amines from prochiral ketones represents a highly efficient and atom-economical approach. Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of carbonyl compounds, utilizing an ammonia (B1221849) source and a reducing equivalent, typically from a nicotinamide (B372718) cofactor like NAD(P)H. nih.govrsc.org This one-step conversion is a significant improvement over many multi-step classical syntheses.
The reaction mechanism involves the formation of an imine intermediate from the ketone substrate and ammonia, which is then stereoselectively reduced by the AmDH to yield the chiral amine. A key advantage of this method is the potential for perfect stereoselectivity, often affording enantiomeric excesses of over 99%. rsc.org To regenerate the consumed NAD(P)H, a secondary enzyme system, such as formate (B1220265) dehydrogenase (FDH), is often employed in tandem. nih.gov This dual-enzyme system uses ammonium (B1175870) formate as both the nitrogen source and the ultimate reductant, with the only byproduct being inorganic carbonate, making the process environmentally benign. nih.gov
While direct studies on the synthesis of this compound using AmDHs are not extensively documented, the successful application of these enzymes to a wide range of aliphatic and aromatic ketones demonstrates their potential. rsc.orgresearchgate.net For instance, native AmDHs have been shown to be effective in the synthesis of short-chain chiral amines like (S)-butan-2-amine, achieving high conversion and enantioselectivity. frontiersin.orgresearchgate.net These findings suggest that a suitably selected or engineered AmDH could be a highly effective catalyst for the asymmetric synthesis of this compound from 1-(2-bromophenyl)butan-2-one.
| Substrate | Amine Dehydrogenase | Conversion (%) | Enantiomeric Excess (%) | Reference |
| Butan-2-one | MsmeAmDH | >99 | 92.6 (S) | frontiersin.org |
| 1-Methoxypropan-2-one | MsmeAmDH | >99 | 98.1 (S) | frontiersin.org |
| Cyclohexanone | AmDH from Bacillus sp. | ~100 | >99 (R) | rsc.org |
| Phenylacetone | AmDH from Bacillus sp. | ~100 | >99 (R) | rsc.org |
Kinetic resolution is a widely used strategy for obtaining enantiomerically pure compounds from a racemic mixture. Lipases are a class of hydrolase enzymes that are particularly well-suited for this purpose due to their stability, broad substrate scope, and commercial availability. csic.es In the context of synthesizing this compound, lipase-catalyzed resolution can be applied to a racemic mixture of the amine itself or a chiral intermediate, such as a corresponding alcohol.
The principle of lipase-catalyzed kinetic resolution involves the enantioselective acylation of a racemic amine or alcohol. The lipase (B570770) preferentially catalyzes the reaction of one enantiomer with an acyl donor, leaving the other enantiomer unreacted. For example, in the presence of a lipase like Candida antarctica lipase B (CALB), one enantiomer of a racemic amine can be selectively acetylated using an acyl donor like ethyl acetate. chimia.ch This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated.
This methodology has been successfully applied to the resolution of various chiral amines and alcohols, including those with aromatic and halogenated structures. chimia.chnih.gov For instance, the kinetic resolution of aryltrimethylsilyl chiral alcohols, including bromo-substituted phenyl derivatives, has been achieved with high efficiency using lipase-catalyzed transesterification. nih.gov This demonstrates the feasibility of applying this technique to resolve a chiral precursor to this compound, such as 1-(2-bromophenyl)butan-2-ol, to provide an enantiomerically pure intermediate for subsequent conversion to the target amine.
| Substrate | Lipase | Acyl Donor | Conversion (%) | Enantiomeric Excess (%) (Remaining Substrate) | Reference |
| 1-Phenylethylamine | Candida antarctica | Ethyl Acetate | 48 | 90 (R) | chimia.ch |
| 1-Amino-propan-2-ol | Candida antarctica | Ethyl Acetate | 45 | >95 (R) | chimia.ch |
| (RS)-1-(m-bromophenyl)-1-(trimethylsilyl)methanol | Candida antarctica lipase B | Vinyl Acetate | ~50 | >99 (S) | nih.gov |
| (RS)-1-(p-bromophenyl)-1-(trimethylsilyl)methanol | Candida antarctica lipase B | Vinyl Acetate | ~50 | >99 (S) | nih.gov |
Novel Synthetic Routes and Green Chemistry Considerations
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. These principles aim to reduce waste, minimize energy consumption, and use renewable resources, leading to more sustainable and environmentally friendly processes. nih.gov
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.org A reaction with 100% atom economy is one where all reactant atoms end up in the final product, with no byproducts. science-revision.co.uk Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste. nih.govprimescholars.com
In the synthesis of this compound, pursuing high atom economy involves selecting reactions that maximize the incorporation of starting materials. For example, addition reactions, such as the catalytic hydrogenation of an enamine precursor, would have a 100% atom economy. wikipedia.org Similarly, the biocatalytic reductive amination discussed earlier is highly atom-economical. nih.gov In contrast, classical methods like the Gabriel synthesis for producing primary amines have very low atom economies, often below 50%, due to the formation of stoichiometric amounts of phthalic acid derivatives as byproducts. primescholars.com By prioritizing catalytic routes and addition reactions, the synthesis of this compound can be designed to be more sustainable and cost-effective.
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. This technology offers significant advantages over traditional batch processing, particularly for scalable and safe production. ajinomoto.com Key benefits include superior control over reaction parameters such as temperature and pressure, enhanced heat and mass transfer, and improved safety due to the small reaction volumes at any given time. ajinomoto.comnih.gov
The use of alternative energy sources like microwaves and ultrasound (sonochemistry) can significantly enhance chemical reactions. Microwave-assisted synthesis utilizes microwave radiation to heat the reaction mixture directly and uniformly, often leading to dramatic reductions in reaction times, from hours to minutes, and improved product yields. arkat-usa.orgnih.gov This technique has been widely applied in organic synthesis, including the preparation of various heterocyclic compounds. arabjchem.orgnih.gov
Sonochemistry, the application of ultrasound to chemical reactions, can also accelerate reaction rates. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reactivity. nih.gov
For the synthesis of this compound, both microwave and ultrasound technologies could be applied to various steps in the synthetic sequence. For example, a key bond-forming step or a cyclization to form a precursor could be accelerated. The combination of these techniques has also been explored and may offer synergistic benefits. researchgate.net These methods align with the principles of green chemistry by reducing energy consumption and reaction times. nih.gov
| Reaction | Method | Reaction Time | Yield (%) | Reference |
| Synthesis of 3,4-dihydro-2H-benzo[b] rsc.orgprimescholars.comoxazine derivative | Conventional Heating | 8-10 hours | 65 | arkat-usa.org |
| Synthesis of 3,4-dihydro-2H-benzo[b] rsc.orgprimescholars.comoxazine derivative | Microwave Irradiation | 10-15 minutes | 80 | arkat-usa.org |
| Synthesis of 4-arylazo-5-hydroxy-benzamide derivative | Thermal Heating (Methanol) | 2 hours | 50 | nih.gov |
| Synthesis of 4-arylazo-5-hydroxy-benzamide derivative | Microwave Irradiation (Methanol) | 3 minutes | 65 | nih.gov |
Chemical Reactivity and Transformation Studies of 1 2 Bromophenyl Butan 2 Amine
Reactivity of the Primary Amine Functionality
The primary amine group in 1-(2-bromophenyl)butan-2-amine is a key site for a variety of chemical reactions, including the formation of amides and imines, as well as cyclization and oxidation-reduction processes.
Formation of Amides, Imines, and Related Derivatives
The nucleophilic nature of the primary amine allows for the straightforward synthesis of a range of derivatives.
Amide Formation: Primary amines readily react with carboxylic acid derivatives, such as acid chlorides and anhydrides, to form amides. libretexts.org This reaction proceeds through a nucleophilic acyl substitution mechanism. For instance, the reaction of this compound with an acid chloride would yield the corresponding N-substituted amide. The general reactivity of carboxylic acid derivatives towards amines follows the trend: acid chlorides > acid anhydrides > esters. libretexts.org While the direct reaction with a carboxylic acid is possible, it often requires high temperatures or the use of activating agents to proceed efficiently. libretexts.org A recently developed method for amide synthesis involves the cobalt-catalyzed reaction of alkenes and amines, offering a more atom-economical and sustainable alternative. unc.edu Another modern approach utilizes mechanochemistry to facilitate the formation of amides from amines and formic or acetic acid. researchgate.net
Imine Formation: The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. libretexts.org This condensation reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. Mechanochemical methods have also been successfully employed for the synthesis of imines from benzaldehydes and various amines, often resulting in high yields without the need for a solvent. nih.gov
Table 1: Examples of Amide and Imine Formation Reactions
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
|---|---|---|---|
| This compound | Acid Chloride (R-COCl) | N-(1-(2-bromophenyl)butan-2-yl)amide | Base, aprotic solvent |
| This compound | Aldehyde (R-CHO) | Imine | Acid or base catalysis, removal of water |
| This compound | Ketone (R-CO-R') | Imine | Acid or base catalysis, removal of water |
Cyclization Reactions to Form Nitrogen-Containing Heterocyclic Systems
The presence of both an amino group and a reactive phenyl ring in this compound provides the opportunity for intramolecular cyclization reactions to form various nitrogen-containing heterocyclic systems. While specific studies on the cyclization of this exact compound are not prevalent, analogous transformations provide insight into its potential reactivity.
For example, propargylic amines can be converted to propargylic ureas, which can then undergo base-catalyzed intramolecular hydroamidation to yield imidazolidin-2-ones and imidazol-2-ones. acs.org This suggests a potential pathway for this compound, following suitable functionalization, to form five-membered heterocyclic rings.
Furthermore, compounds containing a 2-aminophenyl moiety can undergo oxidative cyclization. For instance, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can be cyclized to 2-(3-oxoindolin-2-ylidene)acetonitriles through an intramolecular nucleophilic attack of the amine on a carbonyl group, followed by oxidation. nih.gov This highlights a potential route for the synthesis of indoline (B122111) derivatives from appropriately substituted analogs of this compound.
Oxidation and Reduction Pathways of the Amino Group
The primary amine group can undergo both oxidation and reduction, although oxidation is the more common transformation for this functional group.
Oxidation: Primary amines can be oxidized to a variety of products, including oximes. researchgate.net A notable method for this transformation utilizes molecular oxygen in the presence of catalysts like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina (WO3/Al2O3). nih.govacs.orgacs.org This environmentally benign process uses oxygen as the terminal oxidant and produces water as the main byproduct. nih.govacs.org The reaction is believed to proceed through an α-aminoalkyl radical intermediate. researchgate.netnih.gov
Reduction: The primary amine group is already in a reduced state. Further reduction of a simple primary amine is not a typical reaction. The common reactions involving reduction are the formation of amines from other functional groups like nitriles, amides, and nitro compounds. libretexts.orgyoutube.comchemguide.co.uklibretexts.org
Transformations Involving the Bromine Substituent on the Phenyl Ring
The bromine atom on the phenyl ring of this compound can participate in several types of substitution reactions, offering a handle for further molecular elaboration.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.orgbyjus.com For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgresearchgate.net
In the case of this compound, the phenyl ring lacks strong electron-withdrawing groups. The butan-2-amine substituent is generally considered to be weakly activating or deactivating, and it is not in the optimal ortho or para position to facilitate SNAr. Therefore, this compound is expected to be relatively unreactive towards nucleophilic aromatic substitution under standard conditions.
Radical Substitution Reactions and Related Pathways
Aryl halides can undergo radical substitution reactions, although these are less common than electrophilic or nucleophilic substitutions. These reactions are typically initiated by light or a radical initiator. ma.edu The mechanism involves the homolytic cleavage of the carbon-bromine bond to form an aryl radical. This radical can then react with a variety of radical species.
One example of a radical reaction involving aryl bromides is the Hundsdiecker reaction, where the silver salt of a carboxylic acid reacts with bromine to form an aryl bromide with one less carbon atom. unacademy.com While not a direct substitution on the pre-existing ring, it demonstrates the involvement of bromine radicals with aromatic systems. The bromination of alkanes also proceeds via a radical mechanism, which involves initiation, propagation, and termination steps. ucalgary.cayoutube.com For this compound, a radical substitution at the bromine-bearing carbon would likely require harsh conditions, such as high temperatures or UV irradiation, and the presence of a suitable radical source.
Table 2: Summary of Potential Transformations
| Functional Group | Reaction Type | Potential Products | Key Considerations |
|---|---|---|---|
| Primary Amine | Amide Formation | N-substituted amides | Reactivity of acylating agent |
| Primary Amine | Imine Formation | Imines (Schiff bases) | Removal of water |
| Primary Amine & Phenyl Ring | Cyclization | Nitrogen-containing heterocycles | Requires specific reaction conditions and/or further functionalization |
| Primary Amine | Oxidation | Oximes | Use of specific catalysts |
| Bromine on Phenyl Ring | Nucleophilic Aromatic Substitution | Substituted phenyl derivatives | Requires activation by electron-withdrawing groups |
| Bromine on Phenyl Ring | Radical Substitution | Substituted phenyl derivatives | Requires radical initiator/harsh conditions |
Intramolecular Cyclization and Annulation Reactions
The proximate positioning of the aryl bromide and the primary amine on the flexible butyl scaffold makes this compound an ideal candidate for intramolecular cyclization reactions. These reactions are powerful tools for the efficient construction of nitrogen-containing heterocyclic ring systems.
Such cyclizations are typically mediated by transition metal catalysts, most commonly palladium or copper complexes. These catalysts facilitate the formation of a new carbon-nitrogen bond, leading to the creation of a fused ring system. A prominent example of this type of transformation is the Buchwald-Hartwig amination, which can be adapted for intramolecular applications. In this context, the primary amine would act as the nucleophile, displacing the bromide from the aromatic ring to forge the new heterocyclic ring. The specific product would depend on which nitrogen proton is involved and the resulting ring size.
Access to Fused Heterocyclic Scaffolds
Intramolecular cyclization of this compound and its derivatives provides a direct route to valuable fused heterocyclic scaffolds. nih.gov These structures are prevalent in medicinal chemistry and natural products. nih.gov The reaction can be strategically designed to yield rings of various sizes, although the formation of thermodynamically stable five- and six-membered rings is generally favored.
For example, a palladium-catalyzed intramolecular C-N coupling could lead to the formation of a seven-membered ring, specifically a tetrahydro-1H-benzo[c]azepine derivative. Alternative reaction pathways, potentially involving the initial derivatization of the amine, could be used to access other heterocyclic cores. The versatility of this approach allows for the synthesis of diverse libraries of compounds for various applications. nih.gov
Table 2: Potential Fused Heterocyclic Scaffolds via Intramolecular Cyclization
| Target Heterocyclic Scaffold | Reaction Type | Typical Reagents/Catalyst |
|---|---|---|
| Tetrahydro-1H-benzo[c]azepine | Intramolecular Buchwald-Hartwig Amination | Pd(dba)₂, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |
| Dihydroindole (via rearrangement) | Intramolecular Heck-type Reaction | Pd(OAc)₂, Ligand, Base |
Exploration of Ring Contraction/Expansion Processes
Ring contraction and expansion reactions are rearrangements that alter the size of a cyclic structure, typically driven by the formation of a more stable intermediate or product. wikipedia.orgchemistrysteps.com While no specific studies on this compound have been reported, the potential for such rearrangements exists, particularly in the context of its cyclized derivatives or under conditions that generate carbocation intermediates.
For instance, if a reaction condition (e.g., diazotization of the amine followed by loss of nitrogen gas) leads to the formation of a carbocation on the butyl chain, a 1,2-alkyl shift involving the phenyl ring could theoretically occur, leading to a ring-expanded spirocyclic intermediate. masterorganicchemistry.com More commonly, such rearrangements might be observed in the heterocyclic products. A strained ring system formed under kinetic control could be induced to rearrange to a more thermodynamically stable, larger, or smaller ring. chemistrysteps.com For example, a larger seven-membered ring formed via cyclization might, under acidic conditions, undergo a transannular rearrangement to a more stable bicyclic system containing five- or six-membered rings. youtube.com
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.
Reaction Kinetics and Transition State Analysis
The kinetics of reactions involving this substrate, particularly transition metal-catalyzed cyclizations, are expected to be complex. For related palladium-catalyzed aminations of aryl bromides, kinetic studies have revealed non-trivial reaction behavior. nih.gov Often, a significant induction period is observed, which is attributed to the slow in-situ formation of the active catalytic species from the precatalyst. nih.gov
Table 3: Hypothetical Kinetic Data for a Palladium-Catalyzed Intramolecular Cyclization This table illustrates a potential kinetic profile based on general principles of similar reactions. nih.gov
| Experiment | [Substrate] (M) | [Pd Catalyst] (mol%) | [Base] (equiv) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.1 | 1 | 2 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 1 | 2 | 2.5 x 10⁻⁵ |
| 3 | 0.1 | 2 | 2 | 2.3 x 10⁻⁵ |
Isotope Labeling Studies for Reaction Mechanism Elucidation
Isotope labeling is an indispensable tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a transformation. nih.gov Several labeling experiments could be designed to probe the mechanisms of reactions involving this compound.
To investigate the mechanism of an intramolecular cyclization, one could synthesize a version of the substrate with a deuterium (B1214612) atom at the C2 position of the phenyl ring. The presence or absence of this label in the final product, and any observed kinetic isotope effect, would provide insight into whether a C-H bond activation step is involved in the reaction pathway.
Furthermore, using a ¹⁵N-labeled version of this compound would definitively track the nitrogen atom. nih.gov This would confirm its incorporation into the heterocyclic product and could be used to distinguish between different possible cyclization pathways. In a related study, deuterium labeling was used to establish that a one-pot cascade cyclization proceeded through isomerization, intramolecular C-C bond formation, and aromatization. nih.gov A similar approach could be applied here to map the mechanistic course of key transformations.
Table 4: Proposed Isotope Labeling Experiments for Mechanistic Studies
| Isotopic Label | Labeled Position | Reaction Studied | Mechanistic Question Addressed |
|---|---|---|---|
| ²H (Deuterium) | C2 of Phenyl Ring | Intramolecular Cyclization | Is C-H activation involved? (Kinetic Isotope Effect) |
| ¹⁵N | Amine Group | Intramolecular Cyclization | What is the fate of the nitrogen atom? Does it scramble? |
Advanced Spectroscopic and Structural Elucidation Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced 2D and specialized NMR experiments offer deeper insights into connectivity, stereochemistry, and dynamic behavior.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals of 1-(2-Bromophenyl)butan-2-amine and mapping its covalent framework and spatial arrangement. youtube.comnih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between the methine proton (H-2) and the adjacent methylene (B1212753) protons of the benzyl (B1604629) group (H-1) as well as the methylene protons of the ethyl group (H-3). It would also show a correlation between the H-3 methylene protons and the H-4 methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing definitive ¹H-¹³C one-bond correlations. sdsu.educolumbia.edu It allows for the unambiguous assignment of each carbon atom in the butan-amine chain and the aromatic ring that has a proton attached.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to three bonds (²JCH, ³JCH). sdsu.educolumbia.edu This is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. Key HMBC correlations would include those from the benzylic protons (H-1) to the aromatic carbons (C-1', C-2', C-6') and from the amine proton to carbons C-2 and C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is essential for determining stereochemistry and preferred conformations in solution. For this compound, NOESY could reveal through-space interactions between the protons of the benzyl group (H-1) and the aromatic ring, helping to define the rotational conformation around the C1-C1' bond.
Table 1: Predicted 2D NMR Correlations for this compound
| Experiment | Proton(s) | Correlating Atom(s) | Information Gained |
|---|---|---|---|
| COSY | H-2 (methine) | H-1 (methylene), H-3 (methylene) | Confirms connectivity of the butane (B89635) chain backbone. |
| COSY | H-3 (methylene) | H-2 (methine), H-4 (methyl) | Confirms the position of the terminal ethyl group. |
| HSQC | H-1, H-2, H-3, H-4, Aromatic H's | C-1, C-2, C-3, C-4, Aromatic C's | Direct one-bond H-C assignment. |
| HMBC | H-1 (methylene) | C-2, C-1', C-2', C-6' | Connects the butyl chain to the phenyl ring. |
| HMBC | H-4 (methyl) | C-2, C-3 | Confirms the end of the alkyl chain. |
| NOESY | H-1 (methylene) | Aromatic H's (e.g., H-6') | Provides data on the preferred solution-state conformation. |
Solid-state NMR (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing pharmaceutical compounds in their solid form. researchgate.netbruker.comeuropeanpharmaceuticalreview.com It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. nih.govnih.gov Different polymorphs can have distinct physical properties.
For this compound, SSNMR could be used to:
Identify and Quantify Polymorphs: Each polymorph will have a unique crystal lattice, leading to different local environments for the molecules. These differences are detected in SSNMR as changes in chemical shifts and relaxation times. europeanpharmaceuticalreview.com Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide a distinct spectral fingerprint for each crystalline form. nih.gov
Analyze Conformational Differences: Unlike in solution where molecules tumble rapidly, in the solid state, the conformation is fixed. SSNMR can provide detailed information about the molecular conformation adopted in a specific crystal form, which can differ between polymorphs. researchgate.net
Characterize Amorphous Content: SSNMR can distinguish between crystalline and amorphous (non-crystalline) material and quantify the amount of each, which is critical for stability and manufacturing considerations. researchgate.netbruker.com
Dynamic NMR (DNMR) techniques are used to study molecules that are undergoing conformational exchange processes at rates that are comparable to the NMR timescale. unibas.it These studies provide quantitative information about the energy barriers associated with these dynamic processes.
For a flexible molecule like this compound, several dynamic processes could be investigated:
Rotation around Single Bonds: The rotation around the C-C bonds in the butyl chain and the Caryl-Cbenzyl bond are key conformational degrees of freedom. Conformational studies on related phenethylamines have shown that such molecules can adopt multiple low-energy conformations in solution. nih.govrsc.org
Nitrogen Inversion: The amine group can undergo inversion. By monitoring NMR spectra over a range of temperatures, one can observe the broadening and coalescence of signals as the rate of exchange increases. Lineshape analysis of these temperature-dependent spectra allows for the calculation of the activation energy (ΔG‡) for the conformational interchange. unibas.it
X-ray Crystallography and Single Crystal Diffraction Analysis
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. growingscience.com This technique provides precise information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation in the solid state.
A successful XRD analysis of a single crystal of this compound would provide an unambiguous structural model. nih.gov
Molecular Conformation: The analysis would reveal the exact solid-state conformation, including the torsion angles along the butylamine (B146782) backbone and the orientation of the 2-bromophenyl ring relative to the side chain.
Absolute Stereochemistry: this compound possesses a chiral center at the C-2 position. For an enantiomerically pure sample, XRD analysis can determine the absolute configuration (i.e., whether it is the R or S enantiomer). This is typically achieved by measuring the effects of anomalous dispersion, a phenomenon that is enhanced by the presence of a heavier atom like bromine. nih.govsoton.ac.ukresearchgate.netd-nb.info The analysis yields a Flack parameter, which provides a reliable indication of the correct absolute structure. soton.ac.uk
Beyond the structure of a single molecule, XRD reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular interactions that hold them together. researchgate.netmdpi.com These interactions are fundamental to the physical properties of the solid. For this compound, key interactions would likely include:
Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor (N-H) and a potential acceptor (N). This would likely lead to the formation of N-H···N or N-H···Br hydrogen bonds, creating chains or networks of molecules. rsc.org
π-π Stacking: The bromophenyl rings of adjacent molecules may engage in π-π stacking interactions.
Halogen Bonding: The bromine atom can act as a Lewis acidic "halogen bond" donor, potentially interacting with the nitrogen atom or the π-system of a neighboring molecule (e.g., C-Br···N or C-Br···π interactions). nih.gov
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bond | N-H (amine) | N (amine of another molecule) | Primary interaction forming structural motifs (e.g., chains, dimers). rsc.org |
| Hydrogen Bond | N-H (amine) | Br (bromo group) | A weaker hydrogen bond that could influence packing. nih.gov |
| Halogen Bond | C-Br | N (amine) or π-system of phenyl ring | Directional interaction influencing crystal architecture. nih.gov |
| π-π Stacking | Bromophenyl Ring | Bromophenyl Ring | Contributes to stabilizing layered or stacked structures. |
| C-H···π Interaction | C-H (alkyl or aryl) | Bromophenyl Ring | Weak hydrogen bonds that fine-tune the molecular arrangement. iucr.org |
| Van der Waals | Overall Molecular Surface | Ubiquitous attractive forces contributing to crystal cohesion. nih.gov |
High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and structure of novel compounds. By providing exact mass measurements, often to four or five decimal places, HRMS allows for the unambiguous determination of a molecule's chemical formula.
In mass spectrometry, the molecular ion of this compound is subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule, allowing for detailed structural confirmation. The analysis of these fragments helps to piece together the original molecular structure.
Primary amines, such as this compound, exhibit characteristic fragmentation pathways. A common and significant fragmentation event is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a stable, resonance-stabilized iminium cation.
For this compound, two primary α-cleavage pathways are possible, leading to the formation of distinct fragment ions. Another characteristic fragmentation for primary aromatic amines is the loss of a neutral ammonia (B1221849) (NH₃) molecule. hnxb.org.cn
The proposed key fragmentation pathways are:
Molecular Ion Formation: The initial ionization of the molecule.
α-Cleavage (Pathway A): Loss of an ethyl radical (•C₂H₅) to form a prominent iminium ion.
α-Cleavage (Pathway B): Loss of the 2-bromobenzyl radical (•CH₂C₆H₄Br) to form a smaller, yet significant, iminium ion.
Loss of Ammonia: Neutral loss of NH₃ from the molecular ion.
Tropylium (B1234903) Ion Formation: A common fragmentation for benzyl compounds involves the loss of the bromine atom and subsequent rearrangement to form a stable tropylium ion.
Below is a table detailing the expected major fragments from this compound in a high-resolution mass spectrum.
| Proposed Fragment Structure | Fragmentation Pathway | Exact Mass (m/z) | Chemical Formula |
|---|---|---|---|
| [C₁₀H₁₄BrN]⁺• | Molecular Ion [M]⁺• | 227.0310 / 229.0290 | C₁₀H₁₄BrN |
| [C₈H₉BrN]⁺ | α-Cleavage: [M - C₂H₅]⁺ | 198.9997 / 200.9976 | C₈H₉BrN |
| [C₄H₁₀N]⁺ | α-Cleavage: [M - C₇H₆Br]⁺ | 72.0813 | C₄H₁₀N |
| [C₁₀H₁₁Br]⁺• | Neutral Loss: [M - NH₃]⁺• | 210.0095 / 212.0075 | C₁₀H₁₁Br |
| [C₇H₇]⁺ | Loss of Br from bromobenzyl fragment | 91.0548 | C₇H₇ |
A key feature in the mass spectrum of a bromine-containing compound is the distinct isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 relative abundance (specifically, ⁷⁹Br is ~50.69% and ⁸¹Br is ~49.31%). libretexts.orgyoutube.com
This results in any bromine-containing fragment appearing as a pair of peaks (an "isotopic doublet") separated by two mass-to-charge units (m/z), with nearly equal intensity. The molecular ion peak for this compound, for instance, will appear as two distinct peaks at approximately m/z 227 and m/z 229. The presence of this M/M+2 pattern is a definitive confirmation of the presence of a single bromine atom in the molecule and its fragments. nih.gov
The table below illustrates the expected isotopic signature for the molecular ion of this compound.
| Isotopologue | Contributing Isotopes | Expected m/z | Expected Relative Abundance |
|---|---|---|---|
| [M]⁺• | ¹²C₁₀¹H₁₄⁷⁹Br¹⁴N | ~227 | ~100% |
| [M+2]⁺• | ¹²C₁₀¹H₁₄⁸¹Br¹⁴N | ~229 | ~98% |
Theoretical and Computational Studies on 1 2 Bromophenyl Butan 2 Amine
Reaction Mechanism Modeling and Transition State Characterization
Computational Elucidation of Organic Reaction Pathways
The elucidation of organic reaction pathways through computational methods involves the use of quantum chemical calculations to map out the energy landscape of a chemical reaction. This allows for the identification of transition states, intermediates, and the determination of reaction kinetics and thermodynamics.
While specific studies on the reaction pathways of 1-(2-Bromophenyl)butan-2-amine are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. Computational tools like Density Functional Theory (DFT) are frequently employed to model reaction mechanisms. dergipark.org.trmdpi.com For a molecule like this compound, potential reactions of interest would include N-alkylation, acylation, and reactions involving the aromatic bromine substituent, such as cross-coupling reactions.
A computational investigation would typically involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the identified transition state correctly links the desired species.
For instance, in a hypothetical N-acylation reaction, DFT calculations could model the approach of an acylating agent to the amine group of this compound, the formation of a tetrahedral intermediate, and the subsequent departure of a leaving group. The calculated energy barriers for each step would provide a quantitative measure of the reaction's feasibility. The artificial-force-induced reaction (AFIR) method is another powerful technique for exploring reaction pathways without pre-defining the final products, which could be applied to uncover novel reactivity for this compound. researchgate.net
Prediction of Reactivity and Selectivity in Chemical Transformations
Predicting the reactivity and selectivity of a molecule is a key application of computational chemistry. For this compound, this involves understanding how the electronic and steric properties of the molecule influence its chemical behavior.
Reactivity: The reactivity of this compound is governed by the interplay of the amine group and the substituted phenyl ring. The amine group is a nucleophilic center, while the phenyl ring can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions. The bromine atom, being electron-withdrawing, deactivates the ring towards electrophilic substitution but also serves as a leaving group in nucleophilic aromatic substitution and a handle for cross-coupling reactions.
Computational methods like DFT can be used to calculate various molecular properties that correlate with reactivity. dergipark.org.tr These include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy and distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the nitrogen atom of the amine group, confirming its nucleophilic character.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, a negative potential would be expected around the nitrogen atom, and a positive potential around the amine protons and the C-Br bond.
Selectivity: Selectivity in chemical reactions involving this compound can be of several types:
Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, in a reaction with an electrophile, will it attack the amine or the aromatic ring? Computational modeling of the activation energies for both pathways can predict the likely outcome.
Regioselectivity: In reactions involving the aromatic ring, regioselectivity determines at which position substitution occurs. The ortho-bromo substituent directs incoming electrophiles to specific positions (ortho and para to the activating alkylamine side chain, though sterically hindered).
Stereoselectivity: Since this compound is chiral (the carbon atom bearing the amine group is a stereocenter), its reactions can be stereoselective. Computational modeling of the transition states leading to different stereoisomeric products can help predict which diastereomer or enantiomer will be formed preferentially.
Quantitative Structure-Activity Relationship (QSAR) studies on related phenylalkylamines have demonstrated the importance of steric, electrostatic, and hydrophobic fields in determining their biological activity, which is a reflection of their selective interactions with biological macromolecules. ijnrd.orgmdpi.comlongdom.org These principles can be extended to predict the chemical selectivity of this compound in various transformations.
Molecular Docking and Molecular Dynamics Simulations of Biological Interactions (Strictly In Silico Binding Modes)
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein or nucleic acid. These in silico methods are crucial in drug discovery and molecular biology to understand binding mechanisms at an atomic level. Given the structural similarity of this compound to known psychoactive compounds like amphetamines, it is a candidate for such computational studies to explore its potential biological targets.
Identification of Putative Binding Sites and Interaction Motifs within Macromolecules
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This helps in identifying the most likely binding site and the key interactions that stabilize the ligand-receptor complex.
For a compound like this compound, docking studies would typically be performed against known targets of amphetamine and its analogs, such as monoamine transporters (dopamine, norepinephrine, and serotonin (B10506) transporters - DAT, NET, and SERT) and various receptor subtypes.
The process involves:
Preparation of Ligand and Receptor: The 3D structure of this compound is generated and its energy is minimized. A high-resolution crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site of the receptor.
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The top-ranked poses are then analyzed to identify key interactions.
Based on studies of similar molecules, the following interaction motifs would be expected for this compound:
Hydrogen Bonds: The primary amine group is a strong hydrogen bond donor and can interact with acidic residues (e.g., aspartate, glutamate) or backbone carbonyl groups in the receptor's binding pocket.
Salt Bridges: At physiological pH, the amine group will be protonated, forming a positively charged ammonium (B1175870) ion. This can form a strong ionic interaction (salt bridge) with a negatively charged amino acid residue.
Hydrophobic Interactions: The phenyl ring and the butyl chain can engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, valine, and phenylalanine.
π-π Stacking: The aromatic phenyl ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.
Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction with a nucleophilic atom (like an oxygen or nitrogen atom) in the binding site.
The following table summarizes the potential interactions based on the structural features of this compound:
| Molecular Feature | Potential Interaction Type | Interacting Residues (Examples) |
| Primary Amine (protonated) | Hydrogen Bonding, Salt Bridge | Asp, Glu |
| Phenyl Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val |
| Butyl Chain | Hydrophobic | Ile, Leu, Val, Ala |
| Bromine Atom | Halogen Bonding, Hydrophobic | Backbone Carbonyls, Ser, Thr |
Analysis of Ligand-Receptor Conformational Changes and Stability of Complexes
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the assessment of the stability of the binding.
An MD simulation of the this compound-receptor complex obtained from docking would reveal:
Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, one can assess whether the initial docking pose is stable. A stable binding is indicated by a low and fluctuating RMSD.
Ligand-Induced Conformational Changes: The binding of a ligand can induce conformational changes in the receptor, which are often essential for its biological function (e.g., activation or inhibition). MD simulations can capture these changes, such as the movement of loops or side chains in the binding site to better accommodate the ligand.
Flexibility and Dynamics: The root-mean-square fluctuation (RMSF) of individual residues can be calculated to identify flexible regions of the protein and how their flexibility is affected by ligand binding.
Binding Free Energy Calculations: Advanced MD-based methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can provide more accurate estimates of the binding affinity than docking scores alone. nih.gov
For this compound, MD simulations could elucidate how the flexibility of the butyl chain and the rotation around the C-C bonds allow the molecule to adopt an optimal conformation within the binding pocket. It would also show the dynamics of the key interactions, such as the formation and breaking of hydrogen bonds, providing a more realistic picture of the binding event. Studies on similar phenylalkylamine derivatives have shown that such simulations are crucial for understanding the selective binding to different receptor subtypes. nih.gov
Biological Activity and Mechanistic Research Molecular and in Vitro Focus
In Vitro Receptor Binding Studies and Selectivity Profiling
In vitro receptor binding assays are fundamental in early-stage drug discovery to determine the affinity and selectivity of a compound for various molecular targets.
Affinity and Binding Kinetics to Specific Molecular Targets (e.g., enzymes, receptors)
No publicly available data from radioligand binding assays or other biophysical methods (such as surface plasmon resonance or isothermal titration calorimetry) describe the binding affinity (e.g., Kᵢ, Kₔ, or IC₅₀ values) or the association and dissociation rate constants of 1-(2-Bromophenyl)butan-2-amine at any specific molecular target.
Characterization of Ligand-Protein Interaction Modes (e.g., hydrogen bonding, hydrophobic interactions)
Information regarding the specific molecular interactions between this compound and any protein target is not available. Structural biology studies, such as X-ray crystallography or NMR spectroscopy, which are used to elucidate these interactions, have not been published for this compound.
Enzyme Inhibition or Activation Mechanisms In Vitro
Studies to determine if a compound acts as an enzyme inhibitor or activator, and the mechanism by which it does so, are crucial for understanding its potential pharmacological effects.
Kinetic Studies of Enzyme-Substrate/Inhibitor Interactions
There are no published kinetic studies detailing the effect of this compound on the activity of any enzyme. Therefore, key parameters such as the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) are unknown.
Elucidation of Allosteric or Orthosteric Binding Sites
Without evidence of interaction with any specific enzyme or receptor, there is no information to determine whether this compound would theoretically bind to an orthosteric (active) site or an allosteric (regulatory) site on a protein. penchant.biowikipedia.org
Target Identification and Deconvolution Strategies in Cell-Free or Simple Cellular Systems
Modern chemical biology techniques are often employed to identify the molecular targets of a compound without prior knowledge.
No studies utilizing methods such as affinity chromatography, activity-based protein profiling, or computational target prediction have been published for this compound. Consequently, its molecular targets remain unidentified in the public domain.
Antimicrobial Activity against Specific Microbial Strains (In Vitro Studies)
The potential of novel chemical entities to combat microbial resistance is a significant area of research. In vitro studies to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial and fungal strains are the first step in this evaluation.
Despite the known antimicrobial properties of some brominated compounds and other phenethylamine (B48288) analogs, specific in vitro antimicrobial data for this compound is not available in the reviewed scientific literature. There are no published studies detailing its efficacy against specific bacterial or fungal strains. Therefore, it is not possible to construct a data table of its antimicrobial activity at this time. Research on other substituted phenazines and quinolines has demonstrated that halogenation can influence antimicrobial potency, but direct testing of this compound is necessary to determine its specific activity profile. nih.govnih.gov
Advanced Analytical Methodologies for Detection and Quantification in Research Matrices
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is the cornerstone for separating enantiomers and determining the enantiomeric excess (ee) of chiral compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, each with its own set of advantages depending on the specific analytical challenge.
The successful separation of enantiomers of 1-(2-Bromophenyl)butan-2-amine relies heavily on the selection and development of appropriate chiral stationary phases (CSPs). For primary amines like the target compound, several classes of CSPs have shown significant promise.
Polysaccharide-based CSPs: These are the most widely used CSPs for their broad applicability. bujnochem.com Columns with selectors such as amylose (B160209) tris(3,5-dimethylphenylcarbamate) and cellulose (B213188) tris(3,5-dimethylphenylcarbamate) are known to effectively resolve a variety of chiral molecules, including amines. bujnochem.com The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance, where the chiral grooves of the polysaccharide derivatives create a stereoselective environment. For phenylalkylamines, these CSPs often provide excellent resolution in normal phase, polar organic, and reversed-phase modes. nih.gov
Crown Ether-based CSPs: Chiral crown ethers, particularly those based on (S)-18-crown-6, are highly effective for the direct resolution of primary phenylalkylamines. nih.govresearchgate.net The separation mechanism is based on the formation of inclusion complexes between the primary ammonium (B1175870) ion of the analyte and the crown ether cavity. nih.govresearchgate.net The stability of these complexes is influenced by the stereochemistry of the analyte, leading to differential retention times for the enantiomers. nih.gov
Pirkle-type (Donor-Acceptor) CSPs: These CSPs operate on the principle of forming transient diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP. eijppr.com For an analyte like this compound, a CSP with π-acceptor characteristics would likely interact favorably with the electron-rich phenyl ring.
Cyclofructan-based CSPs: Derivatized cyclofructans have emerged as a versatile class of CSPs for the separation of primary amines. universiteitleiden.nl These phases can operate in various modes, including supercritical fluid chromatography (SFC), offering high selectivity and efficiency.
The selection of the optimal CSP often requires screening a variety of columns with different chiral selectors and under various mobile phase conditions to achieve baseline separation of the enantiomers of this compound.
For applications in drug discovery and process development, high-throughput screening (HTS) methods for enantiomeric excess determination are invaluable. Supercritical Fluid Chromatography (SFC) is particularly well-suited for HTS due to its high speed and reduced solvent consumption. nih.govchromatographyonline.commdpi.com
A typical validation of a high-throughput chiral method for this compound would involve the following parameters, in accordance with ICH guidelines:
Specificity: The ability to assess the enantiomers unequivocally in the presence of other components, such as starting materials, byproducts, or degradation products.
Linearity: Demonstrating a linear relationship between the analyte concentration and the detector response over a specified range.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be detected and quantified with acceptable precision and accuracy, respectively.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
An example of a validated chiral HPLC method for a related compound, β-amino-β-(4-bromophenyl) propionic acid, utilized a (R,R) Whelk-O1 column with a mobile phase of n-hexane, ethanol, trifluoroacetic acid, and isopropyl amine, achieving a resolution greater than 2.5. tsijournals.com Such a method could serve as a starting point for the development of a validated assay for this compound.
Table 1: Illustrative Data for Chiral Separation of a Phenylalkylamine Analog
| Parameter | Value | Reference |
| Chiral Stationary Phase | (R,R) Whelk-O1 | tsijournals.com |
| Mobile Phase | n-hexane:ethanol:TFA:IPA (95:5:0.1:0.025) | tsijournals.com |
| Flow Rate | 1.0 mL/min | tsijournals.com |
| Detection Wavelength | 225 nm | tsijournals.com |
| Resolution (Rs) | > 2.5 | tsijournals.com |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis
Hyphenated techniques, which couple a separation method with a detection method, are essential for the trace analysis of compounds in complex matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are powerful tools for this purpose.
The analysis of this compound in complex matrices such as reaction mixtures or in vitro biological assays requires methods with high selectivity and sensitivity to overcome matrix effects.
LC-MS/MS: This is often the technique of choice due to its versatility in handling a wide range of compound polarities and its high sensitivity. resolvemass.caglobalresearchonline.net For this compound, a reversed-phase LC method could be developed using a C18 or phenyl-hexyl column. The mobile phase would typically consist of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode for selective and sensitive quantification. nih.govarxiv.org The development of such a method would involve optimizing the ionization source parameters (e.g., electrospray ionization - ESI) and the collision energy for the specific precursor-to-product ion transitions of the analyte. nih.govnih.gov
GC-MS/MS: For volatile and thermally stable compounds, or those that can be derivatized to become so, GC-MS/MS offers excellent chromatographic resolution. researchgate.net For a primary amine like this compound, derivatization with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) is often necessary to improve volatility and chromatographic peak shape. researchgate.net The use of tandem mass spectrometry allows for the differentiation of isomeric compounds, which is particularly relevant for bromo-substituted amphetamine analogs. researchgate.net
Table 2: Illustrative LC-MS/MS Parameters for Trace Analysis of an Aromatic Amine
| Parameter | Condition | Reference |
| LC Column | Ultra biphenyl (B1667301) (100 mm x 2.1 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient of water with formic acid and acetonitrile | nih.gov |
| Ionization Mode | ESI Positive | nih.gov |
| MS Detection | Multiple Reaction Monitoring (MRM) | nih.gov |
| Limit of Quantification | 0.1 - 1.0 ng/mL | nih.gov |
Understanding the metabolic fate of a research compound is a critical aspect of its development. In vitro biotransformation studies using liver microsomes or other cellular fractions can identify potential metabolites of this compound. LC-MS/MS is the primary tool for the quantification of these metabolites. globalresearchonline.netresearchgate.netmdpi.com
The analytical strategy typically involves:
Incubation of this compound with liver microsomes (human or animal).
Extraction of the parent compound and its metabolites from the incubation mixture.
Analysis by LC-HRMS (High-Resolution Mass Spectrometry) for metabolite identification based on accurate mass measurements and fragmentation patterns. mdpi.comnih.gov
Development of a quantitative LC-MS/MS method using MRM for the parent compound and its identified metabolites. researchgate.net
Common metabolic pathways for phenylalkylamines include hydroxylation of the aromatic ring and N-dealkylation or oxidation of the alkyl chain. For a brominated compound, debromination could also be a potential metabolic route. The quantification of these metabolites is essential for understanding the compound's metabolic stability and potential for the formation of active or toxic byproducts. nih.gov
Table 3: Potential Metabolites of this compound for Quantification
| Potential Metabolite | Analytical Approach |
| Hydroxylated-1-(2-Bromophenyl)butan-2-amine | LC-HRMS for identification, LC-MS/MS for quantification |
| N-dealkylated or oxidized metabolites | LC-HRMS for identification, LC-MS/MS for quantification |
| Debrominated metabolites | LC-HRMS for identification, LC-MS/MS for quantification |
Capillary Electrophoresis and Electrokinetic Chromatography for Isomer Separation
Capillary Electrophoresis (CE) and its related techniques offer high separation efficiency and are particularly useful for the analysis of charged species and the separation of isomers.
Capillary Zone Electrophoresis (CZE): In its basic form, CZE separates ions based on their charge-to-size ratio. For the separation of enantiomers of this compound, a chiral selector must be added to the background electrolyte. Cyclodextrins (CDs) are commonly used chiral selectors in CE. nih.gov The differential interaction of the enantiomers with the CD cavity leads to different electrophoretic mobilities and thus separation.
Micellar Electrokinetic Chromatography (MEKC): MEKC is a mode of CE that allows for the separation of both neutral and charged analytes by adding a surfactant to the buffer at a concentration above its critical micelle concentration. nih.gov For chiral separations, a chiral surfactant or a chiral selector added to the micellar solution can be used. nih.govnih.gov This technique can be effective for separating halogenated phenylethylamine enantiomers.
Capillary Electrochromatography (CEC): CEC combines the principles of HPLC and CE. The capillary is packed with a stationary phase (chiral or achiral), and the mobile phase is driven by electroosmotic flow. nih.gov This technique can provide high separation efficiency for isomers. For instance, CEC has been successfully used for the separation of tocopherol isomers using C30 stationary phases, demonstrating its potential for separating structurally similar compounds. nih.gov
The separation of positional isomers, such as different brominated aniline (B41778) isomers, has been demonstrated using CE, highlighting its utility for distinguishing closely related structures. d-nb.info This capability would be valuable in analyzing potential impurities or byproducts in the synthesis of this compound.
Table 4: Overview of Capillary Electrophoresis Techniques for Isomer Separation
| Technique | Principle | Application for this compound |
| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio with a chiral selector in the buffer. | Enantiomeric separation. |
| Micellar Electrokinetic Chromatography (MEKC) | Separation based on partitioning between micelles and the aqueous phase. | Enantiomeric separation of the neutral or charged form. |
| Capillary Electrochromatography (CEC) | Separation based on partitioning with a stationary phase and electroosmotic flow. | Separation of enantiomers and positional isomers. |
NMR-Based Metabolomics for in vitro Biological System Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for the detailed study of metabolic processes within in vitro biological systems. While specific NMR-based metabolomic studies on this compound are not extensively documented in publicly available scientific literature, the established methodologies for similar compounds provide a clear framework for how such research would be conducted. This section outlines the principles and workflow of using NMR-based metabolomics to investigate the effects and metabolic fate of this compound in controlled cellular environments.
The primary goal of these studies is to obtain a comprehensive profile of the small-molecule metabolites present in a biological sample, such as cell culture media or cell lysates, following exposure to the compound. By comparing the metabolic fingerprints of treated and untreated systems, researchers can identify changes in cellular biochemistry, elucidate the metabolic pathways of the compound itself, and understand its impact on cellular function.
The process typically begins with the incubation of a selected cell line (e.g., hepatocytes for metabolism studies) with this compound. Following incubation, metabolites are extracted from both the cells and the surrounding media. These extracts are then prepared for NMR analysis, which involves dissolving the sample in a deuterated solvent, adding a chemical shift reference standard, and transferring the solution to an NMR tube.
One-dimensional (1D) ¹H NMR spectra are generally acquired first to provide a rapid overview of the most abundant metabolites. For more detailed analysis and to overcome spectral overlap, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed. These 2D techniques help in the unambiguous identification of metabolites by revealing correlations between different nuclei.
The resulting NMR data is a complex set of signals, where each peak corresponds to a specific metabolite. This data is then subjected to sophisticated statistical analysis to identify significant changes in metabolite concentrations between control and treated groups.
Hypothetical Research Findings
In a hypothetical study, the analysis of NMR data could reveal several key findings. For instance, a decrease in the concentration of parent this compound in the culture medium over time would be accompanied by the appearance of signals from new metabolites. These metabolites could result from metabolic reactions such as hydroxylation, N-dealkylation, or glucuronidation.
The table below illustrates the kind of data that would be generated in such a study, showing the hypothetical identification and quantification of this compound and its potential metabolites in a cell culture medium.
Table 1: Hypothetical NMR-Based Quantification of this compound and its Metabolites in Cell Culture Media
| Compound | Retention Time (min) | ¹H NMR Chemical Shift (ppm) | Concentration (µM) - Control | Concentration (µM) - Treated | Fold Change |
| This compound | 12.5 | 7.6 (d), 7.3 (t), 7.1 (t), 3.5 (m), 1.3 (d) | 0 | 50.0 | N/A |
| Metabolite A (Hydroxylated) | 10.2 | 7.4 (d), 7.0 (dd), 6.8 (d), 4.0 (m), 1.2 (d) | 0 | 12.5 | N/A |
| Metabolite B (N-dealkylated) | 8.7 | 7.6 (d), 7.3 (t), 7.1 (t), 3.1 (q) | 0 | 5.2 | N/A |
| Endogenous Metabolite X | 6.3 | 3.2 (s) | 150.3 | 75.1 | -2.0 |
| Endogenous Metabolite Y | 4.1 | 2.5 (t) | 88.2 | 176.4 | +2.0 |
Furthermore, changes in the concentrations of endogenous metabolites could indicate the cellular pathways affected by the compound. For example, alterations in glucose, lactate, and amino acid levels could suggest an impact on energy metabolism and protein synthesis.
The following table provides a hypothetical overview of changes observed in key endogenous metabolites in cell lysates after exposure to this compound.
Table 2: Hypothetical Changes in Endogenous Metabolites in Cell Lysates Detected by NMR
| Metabolite | ¹H NMR Chemical Shift (ppm) | Pathway | % Change vs. Control | p-value |
| Glucose | 5.23 (d), 3.2-3.9 (m) | Glycolysis | -30% | <0.05 |
| Lactate | 4.11 (q), 1.33 (d) | Glycolysis | +50% | <0.05 |
| Alanine | 3.78 (q), 1.47 (d) | Amino Acid Metabolism | +25% | <0.05 |
| Glutamine | 2.1-2.5 (m), 3.77 (t) | Amino Acid Metabolism | -40% | <0.01 |
| ATP/ADP | 8.0-8.5 (m), 6.1 (d) | Energy Metabolism | -15% | >0.05 |
These tables are illustrative and represent the type of data that NMR-based metabolomics can provide. The precise metabolites and the magnitude of changes would depend on the specific cell line, experimental conditions, and the inherent metabolic properties of this compound. The statistical analysis of this data, often involving multivariate techniques like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), allows for the visualization of metabolic trends and the identification of biomarkers of exposure or effect.
Applications of 1 2 Bromophenyl Butan 2 Amine As a Synthetic Precursor and Chemical Probe
A Foundational Element in Complex Organic Synthesis
Organic building blocks are essential starting materials for the construction of more complex molecular architectures. mdpi.com They serve as the foundational components in a bottom-up approach to synthesizing intricate structures like those found in medicinal chemistry, materials science, and natural product synthesis. mdpi.comgoogle.com The structure of 1-(2-Bromophenyl)butan-2-amine, featuring both a primary amine and a bromo-aromatic group, positions it as a valuable bifunctional building block. uni.lu
Envisioning its Role in Natural Product Synthesis
Natural products, particularly alkaloids, are a rich source of structurally diverse and biologically active compounds. The total synthesis of these complex molecules often relies on the strategic use of specialized building blocks. tcichemicals.comnih.gov While no specific examples of the incorporation of this compound into alkaloid scaffolds are documented in publicly available research, its structure is analogous to precursors used in the synthesis of various natural products.
The primary amine group can readily participate in reactions to form key heterocyclic structures common in alkaloids, such as pyrrolidines or piperidines, through cyclization reactions. The bromophenyl moiety offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. These powerful synthetic tools would allow for the elaboration of the aromatic ring, a common strategy in the late-stage functionalization of complex natural product syntheses. For instance, a hypothetical synthetic route could involve the initial formation of a complex amine-containing fragment using the butan-2-amine portion, followed by a palladium-catalyzed cross-coupling reaction at the bromo position to introduce additional complexity and build the final alkaloid scaffold.
A Gateway to Chiral Molecules and Advanced Intermediates
The presence of a stereocenter in this compound makes it an inherently chiral building block. mdpi.com The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. tcichemicals.com Chiral amines, in particular, are crucial components in many pharmaceuticals. researchgate.net
The resolution of racemic this compound would provide access to its individual enantiomers. wikipedia.org This can be achieved through classical methods like diastereomeric salt formation with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, followed by separation and liberation of the pure enantiomer. wikipedia.org Alternatively, enzymatic resolution, which utilizes the enantioselectivity of enzymes like lipases, offers a greener and often more efficient method for separating enantiomers. researchgate.netgoogle.com
Once obtained in enantiomerically pure form, this chiral amine can be used as a precursor for the synthesis of other chiral molecules. The amine group can be transformed into a wide range of other functionalities, or it can be used to direct the stereochemical outcome of subsequent reactions, a concept known as a chiral auxiliary. While no specific use of this compound as a chiral auxiliary has been reported, its structural motifs are present in other known auxiliaries.
A Precursor for the Next Generation of Materials
The field of materials science continuously seeks novel monomers to create polymers with tailored properties. The unique combination of a reactive amine and a brominated aromatic ring in this compound makes it a promising candidate for the synthesis of advanced materials and polymeric systems.
A Monomer in Condensation and Polymerization Reactions
The primary amine functionality of this compound allows it to act as a monomer in various polymerization reactions. For instance, it could undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would possess a chiral center and a bromo-pendant group on each repeating unit, which could impart unique properties to the material.
Furthermore, the bromine atom on the phenyl ring opens up possibilities for post-polymerization modification. This would allow for the synthesis of a base polymer which can then be further functionalized by introducing different groups onto the aromatic ring via cross-coupling reactions. This approach provides a modular way to fine-tune the properties of the final material. While specific polymerization studies of this compound are not available, research on the polymerization of other brominated and amine-functionalized monomers demonstrates the feasibility of this approach for creating functional polymers. researchgate.netgoogle.com
Synthesizing Functional Molecules for Advanced Applications
The structural elements of this compound are found in molecules designed for applications in optoelectronics and other advanced materials. The bromo-aromatic group can be a precursor to conjugated systems, which are the cornerstone of organic electronic materials. Through reactions like the Suzuki or Stille coupling, the bromophenyl group can be linked to other aromatic units to create extended π-conjugated systems.
The presence of the amine group can also influence the electronic properties of such molecules and provide a site for further functionalization. While direct evidence is lacking for this specific compound, the synthesis of functional polymers for biomedical applications often involves the incorporation of amine functionalities. nih.gov
Crafting Tools for Molecular Research
Chemical probes and ligands are indispensable tools for investigating biological systems. They allow researchers to study the function of proteins and other biomolecules with high specificity. The design of such probes often starts from a scaffold that can be readily modified to optimize binding affinity and selectivity.
The structure of this compound presents an interesting scaffold for the development of chemical probes and ligands. The amine group can serve as a key interaction point with biological targets, such as enzymes or receptors, often forming hydrogen bonds or salt bridges. The bromophenyl group provides a site for the attachment of reporter groups, such as fluorescent tags or biotin, which are essential for visualizing and isolating the target biomolecule.
Moreover, the principles of ligand-based drug design, which rely on the known structures of active molecules to design new ones, could be applied to this compound. nih.gov By comparing its structure to known ligands for a particular target, medicinal chemists could rationally design derivatives with enhanced potency and selectivity. Although no specific chemical probes derived from this compound have been described in the literature, the general strategies for designing ligands and probes are well-established and could certainly be applied to this versatile molecule.
Fluorescent or Isotope-Labeled Probes for Target Engagement Studies
Chemical probes equipped with a fluorescent tag or an isotopic label are indispensable for studying the interaction of small molecules with their biological targets. nih.gov The unique structural components of this compound offer distinct handles for the introduction of such reporters.
The primary amine group serves as a nucleophile that can readily react with a variety of amine-reactive fluorescent dyes. thermofisher.com Fluorophores containing functional groups like succinimidyl esters or isothiocyanates are commonly employed for this purpose, forming stable amide or thiourea (B124793) linkages, respectively. acs.org This approach allows for the direct conjugation of a fluorescent moiety to the this compound scaffold, enabling the resulting probe to be visualized in biological systems. For instance, the reaction with a fluorescein-based succinimidyl ester would yield a fluorescent probe that could be used in techniques like fluorescence microscopy to track its subcellular localization or in fluorescence polarization assays to quantify binding to a target protein.
The aryl bromide moiety provides an alternative site for modification, particularly for the introduction of isotopic labels. wikipedia.org Palladium-catalyzed cross-coupling reactions are powerful methods for this type of transformation. nih.govlibretexts.org For example, a Suzuki coupling reaction with a fluorescently labeled boronic acid could be employed to attach a fluorophore to the phenyl ring. nih.govnii.ac.jp This strategy is advantageous when modification of the amine group might interfere with target binding.
For isotope labeling, the aryl bromide can be subjected to palladium-catalyzed reactions to introduce isotopically enriched groups. acs.orgstrath.ac.uk A notable example is the methylation using an isotopically labeled methylating reagent, which can install stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). acs.orgstrath.ac.uk These labeled compounds are crucial as internal standards in mass spectrometry-based quantitative assays for pharmacokinetic and drug metabolism studies. acs.org Radiotracers for techniques like Positron Emission Tomography (PET) can also be synthesized, for instance, by introducing a carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) isotope, although this often requires more specialized, rapid radiolabeling chemistry. nih.gov
Table 1: Potential Strategies for Probe Synthesis from this compound
| Probe Type | Functional Group Utilized | Reaction Type | Reporter Group Example | Potential Application |
| Fluorescent Probe | Primary Amine | Acylation | Fluorescein Isothiocyanate (FITC) | Fluorescence Microscopy |
| Fluorescent Probe | Aryl Bromide | Suzuki Coupling | Bodipy-FL-Boronic Acid | Target Engagement Assay |
| Isotope-Labeled Probe | Aryl Bromide | Palladium-Catalyzed Methylation | [¹³C]Methylboronic Acid | Mass Spectrometry Standard |
| Isotope-Labeled Probe | Primary Amine | Reductive Amination | [¹⁴C]Formaldehyde | Metabolic Pathway Tracing |
Affinity Ligands for Protein Purification or Crystallization Efforts
The development of affinity ligands is a key step in the isolation and structural characterization of target proteins. This compound can be systematically modified to serve as an affinity ligand for these purposes.
For protein purification, the compound can be immobilized on a solid support to create an affinity matrix. nih.gov The primary amine is a convenient handle for covalent attachment to various activated matrices, such as those containing N-hydroxysuccinimide (NHS) esters or epoxy groups. nih.gov The resulting affinity resin can then be used in affinity chromatography to selectively capture and purify a target protein from a complex biological mixture. The bromophenyl moiety would be oriented away from the matrix, available to interact with the protein's binding pocket.
In the context of protein crystallization, small molecule ligands can be crucial for stabilizing a specific protein conformation, thereby facilitating the growth of high-quality crystals for X-ray crystallography. dovepress.comresearchgate.netdrugdiscoverychemistry.comdrugdiscoverychemistry.comfrontiersin.org this compound or its derivatives could be employed in co-crystallization experiments, where the ligand is mixed with the purified protein prior to setting up crystallization trials. The presence of the ligand can promote the formation of a well-ordered crystal lattice. The bromophenyl group can be particularly useful in this context, as the electron-dense bromine atom can aid in solving the phase problem during crystallographic data analysis through techniques like single-wavelength anomalous dispersion (SAD).
Table 2: Potential Applications in Protein Science
| Application | Role of this compound Derivative | Key Functional Group | Experimental Technique |
| Protein Purification | Immobilized Ligand | Primary Amine | Affinity Chromatography |
| Protein Crystallization | Co-crystallization Agent | Aryl Bromide | X-ray Crystallography |
| Fragment-Based Screening | Initial Fragment Hit | Whole Molecule | NMR, X-ray Crystallography |
Emerging Research Directions and Future Challenges
Integration with Artificial Intelligence and Machine Learning for Chemical Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. nih.gov For a molecule like 1-(2-Bromophenyl)butan-2-amine, these computational tools offer powerful methods for exploring its synthetic potential and predicting the properties of its derivatives.
| Disconnection Strategy | Bond Cleaved | Key Synthons | Corresponding Forward Reaction |
| Strategy 1: Amination | C-N bond at the 2-position of the butyl chain | 1-(2-Bromophenyl)butan-2-one (B1526087) | Reductive Amination |
| Strategy 2: Grignard Reaction | C-C bond between the benzyl (B1604629) carbon and the ethyl group | 2-Bromobenzaldehyde | Grignard reaction with sec-butylmagnesium bromide followed by oxidation and amination |
| Strategy 3: Friedel-Crafts | C-C bond between the phenyl ring and the butyl chain | Bromobenzene and Butanoyl Chloride | Friedel-Crafts acylation followed by reduction and amination |
This table is illustrative and represents potential pathways an AI might suggest based on known chemical reactions.
Machine learning models, particularly those based on graph neural networks, can predict the physicochemical and biological properties of molecules with increasing accuracy. researchgate.net By training on large datasets of compounds with known properties, these models can learn the complex relationships between a molecule's structure and its behavior.
For this compound, ML models could be used to predict properties for a library of virtual derivatives. For instance, by modifying substituents on the phenyl ring or altering the alkyl chain, researchers can generate thousands of potential new compounds in silico. The ML model could then predict properties such as solubility, lipophilicity (LogP), and potential binding affinity to a therapeutic target, without the need for laborious synthesis and testing. This allows for rapid and efficient design optimization, focusing laboratory efforts on the most promising candidates. Models can now achieve near chemical accuracy for predicting properties like activation energies, which is crucial for understanding reaction feasibility. researchgate.net
The table below shows a hypothetical data structure used to train an ML model for property prediction of this compound analogs.
| Compound Structure (SMILES) | Molecular Weight | Predicted LogP | Predicted Aqueous Solubility (logS) |
| CCC(N)Cc1ccccc1Br | 228.12 | 2.9 (Predicted) | -3.5 |
| CCC(N)Cc1cccc(F)c1Br | 246.11 | 3.1 | -3.8 |
| CCC(N)Cc1ccc(Cl)c(Br)c1 | 262.56 | 3.4 | -4.2 |
| CCC(N)Cc1c(Br)cccc1OC | 258.15 | 3.0 | -3.6 |
Note: The property values in this table are hypothetical and for illustrative purposes only. The XlogP for the parent compound is predicted. uni.lu
Sustainable and Scalable Synthesis of the Chemical Compound
The chemical industry is increasingly focused on developing sustainable and scalable manufacturing processes. This involves utilizing greener reagents, reducing waste, and employing efficient catalytic systems.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. rsc.org Enzymes operate under mild conditions and can produce chiral molecules with high enantiomeric purity, which is particularly relevant for this compound as it possesses a stereocenter.
The synthesis of the amine could be achieved using engineered enzymes such as transaminases or ammonia (B1221849) lyases. However, natural enzymes often require optimization to be effective for non-natural substrates and industrial conditions. tudelft.nl Techniques like directed evolution and rational design are used to engineer enzymes with improved stability, activity, and specificity for the target reaction. rsc.orgtudelft.nl This approach can lead to highly efficient and sustainable production routes.
The following table outlines potential biocatalytic routes for the synthesis of this compound.
| Enzyme Class | Substrate | Transformation | Advantages |
| Transaminase (TAm) | 1-(2-Bromophenyl)butan-2-one | Asymmetric amination | High enantioselectivity, mild reaction conditions. |
| Ammonia Lyase | 1-(2-Bromophenyl)but-1-ene | Hydroamination | Atom-economic, direct incorporation of ammonia. |
| Monoamine Oxidase (MAO) | Racemic this compound | Kinetic resolution | Isolation of one enantiomer by selective oxidation of the other. |
Key considerations include optimizing solvent choice, reaction temperature, and pressure to maximize yield and minimize byproduct formation. Continuous flow chemistry, where reagents are mixed and reacted in a continuously flowing stream, is an advanced manufacturing technique that can offer superior heat and mass transfer, improved safety, and higher throughput compared to traditional batch processing. rsc.org Developing a robust process chemistry workflow is essential for making the synthesis of this compound industrially viable.
Exploration of Novel Reactivity and Unprecedented Transformations
The unique structure of this compound, featuring a chiral secondary amine and a reactive bromo-aromatic ring, makes it a versatile building block for synthesizing more complex molecules. Research into its novel reactivity could uncover new and valuable chemical transformations.
The presence of the bromine atom allows for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These can be used to introduce new carbon-carbon or carbon-nitrogen bonds, creating a diverse array of derivatives. Furthermore, the secondary amine can be functionalized in numerous ways, for example, through acylation to form amides, which can then be used in further transformations. For instance, related N-acyl derivatives have been shown to participate in cyclization reactions to form heterocyclic structures like 1,3-oxazoles. mdpi.com The interplay between the existing stereocenter and new reactions at the aromatic ring or amine could lead to diastereoselective transformations, providing access to complex, stereochemically rich molecules.
The table below lists potential novel reactions starting from this compound.
| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Potential Product Class |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-Br bond | Biaryl-substituted butan-2-amines |
| Buchwald-Hartwig Amination | Aniline (B41778), Pd catalyst | C-Br bond | N-Aryl-(phenyl)butan-2-amines |
| N-Acylation | Acetyl chloride | Secondary Amine | N-acetyl-1-(2-bromophenyl)butan-2-amine |
| Intramolecular Cyclization | Strong base (after N-functionalization) | Amine and Bromine | Tetrahydrobenzo-fused nitrogen heterocycles |
Advanced Mechanistic Insights through in situ Spectroscopic Techniques
The elucidation of reaction mechanisms, including the identification of transient intermediates and the understanding of kinetic profiles, is crucial for the optimization and safe scale-up of synthetic processes in pharmaceutical chemistry. For a molecule like this compound, which possesses multiple reactive sites, gaining a deep mechanistic understanding is paramount. In situ spectroscopic techniques, which allow for the real-time monitoring of a chemical reaction as it happens within the reactor, have emerged as powerful tools for this purpose. These process analytical technologies (PAT) provide a continuous stream of data on reactant consumption, product formation, and intermediate species, offering a window into the reaction dynamics without the need for sampling and offline analysis. mdma.chacs.orgyoutube.com
The synthesis of this compound can potentially proceed through various routes, such as the reductive amination of 1-(2-bromophenyl)butan-2-one. This process involves the initial formation of an imine intermediate from the ketone and an amine source (like ammonia), followed by its reduction to the final amine. mdma.ch Each step of this transformation can be meticulously monitored using in situ spectroscopy to provide critical mechanistic details.
In situ Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is particularly well-suited for monitoring the progress of organic reactions in solution. By inserting a probe directly into the reaction vessel, changes in the concentrations of key functional groups can be tracked over time. In the context of the synthesis of this compound via reductive amination, in situ FTIR would allow for:
Monitoring Reactant Consumption: The disappearance of the strong carbonyl (C=O) stretching band of the starting ketone, typically found around 1715 cm⁻¹, can be precisely followed.
Detecting Intermediates: The formation of the imine (C=N) intermediate can be identified by the appearance of its characteristic stretching vibration, usually in the 1690–1640 cm⁻¹ region. Observing the rise and subsequent fall of this peak provides direct evidence of the imine's role as an intermediate. acs.org
Tracking Product Formation: The formation of the primary amine product can be monitored through the appearance of N-H bending vibrations (around 1650–1580 cm⁻¹) and N-H stretching vibrations (a doublet around 3500–3300 cm⁻¹).
The kinetic data obtained from these measurements can be used to understand the rate-determining step of the reaction and to optimize reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation.
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed structural information about molecules in solution, making it an invaluable tool for mechanistic studies. While traditional NMR requires taking samples from a reaction, advances in flow-NMR and the use of specialized NMR tubes allow for real-time monitoring of reactions. For the synthesis of this compound, in situ NMR could provide:
Unambiguous identification of all species: Unlike FTIR which focuses on functional groups, NMR can distinguish between different molecules in the reaction mixture, including the starting material, intermediates, the final product, and any side products.
Quantitative analysis: By integrating the signals of specific protons or carbons, the concentration of each species can be determined throughout the reaction, yielding precise kinetic data.
Detection of labile species: Short-lived intermediates that might be difficult to isolate can be observed and characterized under the actual reaction conditions.
In situ Raman Spectroscopy:
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer. Furthermore, it can provide information about both organic and inorganic species and is excellent for studying changes in carbon-carbon bonds and crystal structures. In the synthesis of this compound, in situ Raman could be employed to:
Monitor the C=C bonds of the phenyl ring, which can provide information on potential side reactions involving the aromatic system.
Track the formation and consumption of reagents and intermediates, similar to FTIR, but with different selection rules that may allow for the observation of otherwise invisible vibrational modes.
The following table illustrates the type of data that could be generated from an in situ FTIR monitoring experiment for the reductive amination of 1-(2-bromophenyl)butan-2-one.
| Reaction Time (minutes) | Ketone (C=O) Peak Area (arbitrary units) | Imine (C=N) Peak Area (arbitrary units) | Amine (N-H) Peak Area (arbitrary units) |
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.75 | 0.20 | 0.05 |
| 20 | 0.50 | 0.35 | 0.15 |
| 30 | 0.25 | 0.40 | 0.35 |
| 40 | 0.10 | 0.30 | 0.60 |
| 50 | 0.02 | 0.15 | 0.83 |
| 60 | 0.00 | 0.05 | 0.95 |
This data clearly shows the consumption of the ketone, the formation and subsequent consumption of the imine intermediate, and the formation of the final amine product, providing a detailed kinetic profile of the reaction. The application of these advanced in situ spectroscopic techniques is instrumental in moving from a qualitative to a quantitative understanding of the reaction mechanism for the synthesis of this compound, ultimately leading to more robust and efficient manufacturing processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-Bromophenyl)butan-2-amine, and how are reaction conditions optimized?
- Answer : A typical synthesis involves reductive amination of 1-(2-bromophenyl)butan-2-one using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Key parameters include solvent choice (e.g., ethanol or tetrahydrofuran), temperature control (0–25°C), and pH adjustment to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures >95% purity . Yields can vary (40–75%) depending on stoichiometry and catalyst loading.
Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?
- Answer : Structural confirmation requires:
- NMR : ¹H/¹³C NMR to verify the bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and amine proton (δ 1.5–2.2 ppm).
- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion peak ([M+H]⁺ expected at ~228 m/z).
- HPLC : To assess purity (>98% for research-grade material) using reverse-phase C18 columns and UV detection .
Q. What are the primary chemical reactivity patterns of this compound in organic synthesis?
- Answer : The bromine atom at the 2-position of the phenyl ring enables electrophilic aromatic substitution (e.g., Suzuki coupling for biaryl formation). The amine group participates in nucleophilic reactions , such as acylation (with acid chlorides) or alkylation (with alkyl halides). Reaction conditions (e.g., Pd catalysis for cross-coupling) must balance steric hindrance from the bromine substituent .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for the synthesis of this compound derivatives?
- Answer : Discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution but may increase side reactions.
- Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling reactions can alter yields by 15–20%.
- Purification methods : Automated flash chromatography vs. manual techniques impact recovery rates. Systematic DOE (Design of Experiments) approaches are recommended to identify optimal parameters .
Q. What experimental strategies are used to investigate the biological activity of this compound in receptor-binding studies?
- Answer : Key methodologies include:
- Radioligand binding assays : Using tritiated ligands (e.g., [³H]Dopamine) to measure affinity for dopamine or serotonin receptors.
- Functional assays : cAMP accumulation or calcium flux assays to evaluate G-protein-coupled receptor (GPCR) activation/inhibition.
- Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with receptor active sites, guided by the compound’s stereoelectronic profile .
Q. How does the substitution pattern on the phenyl ring (e.g., 2-bromo vs. 4-bromo) influence the physicochemical properties of butan-2-amine derivatives?
- Answer : The 2-bromo substituent increases steric hindrance, reducing solubility in aqueous media (logP ~2.8) compared to 4-bromo analogs (logP ~2.3). This also alters metabolic stability: Microsomal assays show 2-bromo derivatives have longer half-lives (t₁/₂ >45 min vs. 30 min for 4-bromo) due to hindered cytochrome P450 access .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how are they mitigated?
- Answer : Scaling issues include:
- Exotherm control : Batch reactors require cooling systems to manage heat during NaBH₄ reductions.
- By-product formation : Distillation under reduced pressure (10–20 mmHg) removes volatile impurities.
- Regulatory compliance : Documentation of intermediate purity (e.g., ICH Q3A guidelines) ensures batch consistency .
Methodological Considerations
Q. How can researchers validate the purity of this compound when using it in sensitive assays (e.g., enzyme inhibition)?
- Answer : Combine HPLC-UV (210 nm detection) with LC-MS/MS to detect trace impurities (e.g., unreacted ketone precursors). Quantify residual solvents (e.g., DCM, THF) via GC-FID, adhering to ICH Q3C limits (<600 ppm) .
Q. What computational tools are effective in predicting the metabolic pathways of this compound?
- Answer : Software like Meteor Nexus or ADMET Predictor™ simulates Phase I/II metabolism, identifying likely sites for oxidation (amine group) or glucuronidation. Validate predictions with in vitro hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
